5-Hydroxy-N-methylprotriptyline-d6
Description
5-Hydroxy-N-methylprotriptyline-d6 is a deuterium-labeled analog of 5-Hydroxy-N-methylprotriptyline, a tricyclic antidepressant (TCA) metabolite. The compound features six deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and bioanalytical studies. This isotopic labeling minimizes interference from endogenous compounds or matrix effects, ensuring precise quantification of protriptyline and its metabolites in biological samples .
As a controlled product (Ref: TR-H948037), it is priced at €2,320.00 for 25 mg, reflecting the specialized synthesis required for deuterated compounds . Its primary application lies in analytical method validation (AMV) and quality control (QC) during drug development, particularly for abbreviated new drug applications (ANDA) or commercial production of related pharmaceuticals .
Properties
Molecular Formula |
C₂₀H₁₇D₆NO |
|---|---|
Molecular Weight |
299.44 |
Synonyms |
5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
5-Hydroxy Nortriptyline (CAS 2939-66-4)
- Structure: 5-(3-(Methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol.
- Applications: Used as a reference standard for AMV and QC of nortriptyline, a secondary TCA metabolite. Complies with pharmacopeial standards (USP/EP) .
- Regulatory Status: Not explicitly controlled but supplied with detailed characterization data for regulatory compliance .
- Key Difference : Lacks deuterium labeling, making it less suitable for isotopic dilution assays compared to 5-Hydroxy-N-methylprotriptyline-d6.
Nortriptyline Hydrochloride (CAS 2800-25-1)
- Structure: The hydrochloride salt of nortriptyline, a demethylated metabolite of amitriptyline.
- Applications : Primarily used as an active pharmaceutical ingredient (API) in depression treatment.
Analytical Performance and Regulatory Considerations
Key Research Findings
- Chromatographic Behavior: The deuterated form (this compound) exhibits a marginally longer retention time in LC-MS compared to non-deuterated analogs, reducing co-elution risks and improving assay accuracy .
- Stability : Deuterium labeling enhances metabolic stability in biological matrices, critical for long-duration pharmacokinetic studies.
- Cost-Benefit: While this compound is significantly more expensive than non-deuterated standards, its precision justifies its use in regulated environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
